molecular formula C7H5Cl2NO4S B2538183 2,3-Dichloro-5-sulfamoylbenzoic acid CAS No. 869965-83-3

2,3-Dichloro-5-sulfamoylbenzoic acid

Cat. No. B2538183
CAS RN: 869965-83-3
M. Wt: 270.08
InChI Key: LTFKNFZNUVHONC-UHFFFAOYSA-N
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Description

“2,3-Dichloro-5-sulfamoylbenzoic acid” is a chlorinated sulfamoylbenzoic acid . It is a white to off-white crystalline powder .


Synthesis Analysis

The synthesis of “2,3-Dichloro-5-sulfamoylbenzoic acid” involves the use of 2,4-dichlorobenzoic acid as a starting material . The reaction progress is observed by TLC using ethyl acetate and hexane solvent system (2:1) .


Molecular Structure Analysis

The molecular formula of “2,3-Dichloro-5-sulfamoylbenzoic acid” is C7H5Cl2NO4S . Its molecular weight is 270.09 .


Chemical Reactions Analysis

“2,3-Dichloro-5-sulfamoylbenzoic acid” is known to participate in hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical And Chemical Properties Analysis

“2,3-Dichloro-5-sulfamoylbenzoic acid” is a white to off-white crystalline powder . Its melting point is 230-232 °C (dec.) (lit.) .

Scientific Research Applications

1. Use in Determining Sulfhydryl Groups in Biological Materials

2,3-Dichloro-5-sulfamoylbenzoic acid has been implicated in research for determining sulfhydryl groups in biological materials. A study demonstrated its utility by synthesizing a water-soluble aromatic disulfide, which proved effective in this application, particularly in blood reactions (Ellman, 1959).

2. Role in Synthesis of Proton Transfer Compounds and Zn(II) Complexes

This chemical has been used in the synthesis of novel proton transfer compounds and mixed-ligand Zn(II) complexes. These compounds, derived from 2,3-Dichloro-5-sulfamoylbenzoic acid and other ligands, have shown potential inhibitory effects on human carbonic anhydrase isoenzymes, which could be significant for medical research (Yenikaya et al., 2010); (Yenikaya et al., 2011).

3. Application in Corrosion Inhibition Studies

The derivatives of 2,3-Dichloro-5-sulfamoylbenzoic acid have been tested as inhibitors for mild steel corrosion in acidic solutions. These studies have shown that these derivatives exhibit mixed-type inhibitory action and form an adherent film on metal surfaces, adhering to Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

4. Involvement in Synthesis of Alkyl Esters with Potential Anticonvulsant Activity

The compound has been used in the synthesis of various alkyl esters, which have shown significant anticonvulsant activity. This demonstrates its potential in the development of new pharmacological agents (Hamor & Janfaza, 1963).

5. Role in Structural and Spectroscopic Studies

2,3-Dichloro-5-sulfamoylbenzoic acid has been utilized in studies focusing on structural and spectroscopic analysis. For instance, its derivatives have been analyzed for their reactivity, structural properties, and antibacterial activities using various spectroscopic techniques (Kavitha et al., 2020).

6. Utility in Coordination Polymers for Detection of Nitrobenzene

This acid has been used in the design and synthesis of luminescent coordination polymers. These polymers have demonstrated high sensitivity and selectivity in the detection of nitrobenzene, an important application in environmental monitoring (Liu et al., 2015).

Safety and Hazards

“2,3-Dichloro-5-sulfamoylbenzoic acid” is considered hazardous. It can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

2,3-dichloro-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFKNFZNUVHONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-sulfamoylbenzoic acid

Synthesis routes and methods

Procedure details

To a 20 ml scintillation vial was added 2,3-dichloro-5-(chlorosulfonyl)benzoic acid (170 mg, 0.587 mmol). To this was added 1.5 ml of DCM and 7 ml of 7M NH4OH. The reaction mixture was stirred vigorously at room temperature overnight. After consumption of the starting material, the reaction solution was concentrated to half volume with a rotary evaporator and acidified with 6M HCl to ˜pH 4.5. The resulting solution was left at room temperature until the product precipitated. The product was collected by vacuum filtration and air dried, yielding 5-(aminosulfonyl)-2,3-dichlorobenzoic acid (80 mg, 50%) as light yellow solid.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

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